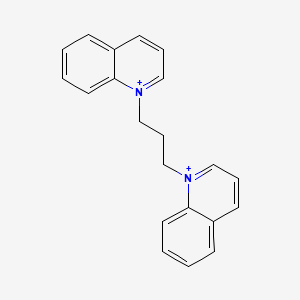

Propylinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80038-46-6 |

|---|---|

Molecular Formula |

C21H20N2+2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(3-quinolin-1-ium-1-ylpropyl)quinolin-1-ium |

InChI |

InChI=1S/C21H20N2/c1-3-12-20-18(8-1)10-5-14-22(20)16-7-17-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2/q+2 |

InChI Key |

XKOPPJJSUOIQCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CCC[N+]3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CCC[N+]3=CC=CC4=CC=CC=C43 |

Other CAS No. |

80038-46-6 |

Synonyms |

1,1'-trimethylene-bis(quinolinium) propylinium |

Origin of Product |

United States |

Foundational & Exploratory

what are the physicochemical properties of N-propylpyridinium ionic liquids

An In-depth Technical Guide to the Physicochemical Properties of N-Propylpyridinium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-propylpyridinium based ionic liquids (ILs). Ionic liquids in this class are noted for their tunable properties, making them promising candidates for applications ranging from "green" solvents in synthesis to electrolytes in electrochemical devices.[1] This document details their synthesis, thermal stability, density, viscosity, and conductivity, supported by experimental data and methodologies.

Core Physicochemical Properties

The properties of N-propylpyridinium ILs are fundamentally determined by the interplay between the N-propylpyridinium cation and the chosen anion.[2] General trends show that increasing the bulkiness of the cation can decrease density, while the nature of the anion has a significant impact on thermal stability and conductivity.[2]

Data Summary

The following table summarizes key physicochemical data for several N-propylpyridinium ionic liquids.

| Ionic Liquid | Abbreviation | Density (g/cm³) @ T(K) | Viscosity (mPa·s) @ T(K) | Conductivity (mS/cm) @ T(K) | Decomposition Temp (°C) | Melting Point (°C) | Reference |

| N-propylpyridinium Bromide | [[N-propylPyr]][Br] | Not Reported | Not Reported | Not Reported | > 200 | 104-106 | --INVALID-LINK-- |

| N-propylpyridinium Hexafluorophosphate | [[N-propylPyr]][PF6] | Not Reported | Not Reported | Not Reported | > 300 | 75-77 | --INVALID-LINK-- |

| 3-methyl-1-propylpyridinium bis(trifluoromethylsulfonyl)imide | [[C3mpy]][NTf2] | 1.4428 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK--, --INVALID-LINK-- |

| N-propylpyridinium Rheniumate | [[N-propylPyr]][ReO4] | 2.016 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK-- |

Note: Data for viscosity and conductivity of specific N-propylpyridinium ILs are not widely reported in the cited literature. General trends for pyridinium ILs suggest that viscosity increases with cation size and conductivity is heavily influenced by both ion mobility and the size of the anion.[3]

Structure-Property Relationships

The molecular structure of the constituent ions dictates the macroscopic physicochemical properties of the ionic liquid. The diagram below illustrates the key relationships between the N-propylpyridinium cation, the associated anion, and the resulting bulk properties.

Caption: Logical flow of how cation and anion characteristics influence key bulk properties.

Experimental Protocols

Accurate characterization of N-propylpyridinium ILs requires standardized experimental protocols. The methodologies for determining key properties are detailed below.

Synthesis of N-propylpyridinium Halides

A common synthesis route involves the quaternization of pyridine with a propyl halide.

-

Workflow:

Caption: General workflow for the synthesis of N-propylpyridinium bromide.

-

Detailed Steps:

-

Reaction Setup: Equimolar amounts of pyridine and 1-bromopropane are dissolved in a solvent like acetonitrile and refluxed for 24-48 hours.

-

Product Isolation: After cooling, the product is often precipitated by adding a non-polar solvent such as diethyl ether.

-

Purification: The resulting solid is filtered, washed multiple times with the precipitating solvent to remove unreacted starting materials, and then dried under high vacuum to remove residual volatiles.

-

Anion Exchange (for other ILs): To synthesize ILs with different anions (e.g., PF₆⁻, NTf₂⁻), the resulting N-propylpyridinium bromide is reacted with a salt of the desired anion (e.g., LiNTf₂, KPF₆) in a suitable solvent, followed by separation and purification steps to isolate the final ionic liquid.

-

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ILs.[4][5]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).[6]

-

The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.[6]

-

The mass of the sample is recorded as a function of temperature.

-

The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.[5] It is important to note that long-term stability may be significantly lower than the decomposition temperature determined by fast-scan TGA.[7]

-

Density Measurement

-

Instrumentation: A vibrating tube densimeter is commonly used for high-precision measurements.

-

Methodology:

-

The instrument is calibrated using two standards of known density, such as dry air and ultrapure water.

-

The sample is injected into the oscillating U-tube.

-

The density is calculated from the oscillation period of the tube, which changes based on the mass of the sample within it.

-

Measurements are typically performed over a range of temperatures, controlled by a Peltier system.[8]

-

Viscosity Measurement

-

Instrumentation: A cone-and-plate or parallel-plate rheometer, or a falling-ball viscometer.

-

Methodology (Rheometer):

-

A small sample of the ionic liquid is placed between the plates.

-

The temperature is precisely controlled.

-

One plate is rotated at a set shear rate, and the resulting torque (resistance to flow) is measured.

-

The viscosity is calculated from the shear stress and shear rate relationship. The temperature dependence of viscosity for ILs is often described by the Vogel-Tammann-Fulcher (VTF) equation.[9]

-

Conductivity Measurement

-

Instrumentation: A conductivity meter with a temperature-controlled conductivity cell.

-

Methodology:

-

The conductivity cell is calibrated with standard solutions of known conductivity (e.g., KCl solutions).

-

The cell is filled with the ionic liquid sample, ensuring no air bubbles are present.

-

The impedance of the sample is measured at a specific frequency (often in the kHz range) across a range of temperatures.

-

The ionic conductivity is calculated from the measured resistance and the cell constant. The mobility of the individual ions is a primary factor influencing conductivity.[10]

-

References

- 1. escholarship.org [escholarship.org]

- 2. Physico-Chemical Properties of Ionic Liquids [ilschem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of N-Propylpyridinium-Based Salts for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propylpyridinium-based salts, a class of compounds with growing interest in various scientific fields, including their potential applications in drug development. This document details experimental protocols, presents key characterization data in a structured format, and visualizes the general workflow and a potential application pathway.

Introduction

N-alkylpyridinium salts, including the N-propylpyridinium series, are quaternary ammonium compounds that belong to the broader class of ionic liquids (ILs) or are precursors to them. Their unique physicochemical properties, such as tunable solubility, thermal stability, and potential for functionalization, make them attractive for a range of applications. In the pharmaceutical sector, pyridinium salts are being explored for their roles as antimicrobial agents, in drug delivery systems to enhance solubility and permeability, and as active pharmaceutical ingredients (APIs) themselves.[1][2][3][4] The ability to modify the alkyl chain length and the counter-ion allows for the fine-tuning of their properties to suit specific applications.

This guide focuses on the practical aspects of synthesizing and characterizing N-propylpyridinium-based salts, providing researchers with the necessary information to produce and verify these compounds in a laboratory setting.

Synthesis of N-Propylpyridinium Salts

The most common method for the synthesis of N-alkylpyridinium salts is the Menshutkin reaction , which involves the quaternization of the nitrogen atom in the pyridine ring with an alkyl halide.[5]

General Synthesis Workflow

The overall process for the synthesis and characterization of N-propylpyridinium salts can be visualized as a straightforward workflow, starting from the initial reactants and proceeding through purification and detailed analysis.

Experimental Protocol: Synthesis of N-Propylpyridinium Bromide

This protocol describes the synthesis of N-propylpyridinium bromide via the Menshutkin reaction.

Materials:

-

Pyridine

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine and 1-bromopropane. A slight molar excess of 1-bromopropane is often used. The reaction can be performed neat or with a suitable solvent like acetonitrile or ethanol, particularly if the reactants are solid at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux with constant stirring. The reaction temperature is typically maintained between 60-80 °C. The progress of the reaction can be monitored by the formation of a precipitate or by thin-layer chromatography (TLC). The reaction is generally run for several hours to ensure complete conversion. For instance, similar quaternization reactions have been carried out for 10 hours at 100°C.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, N-propylpyridinium bromide, will often precipitate as a white or off-white solid. If the product does not precipitate, the excess reactants and solvent can be removed under reduced pressure. The crude product can then be triturated with a non-polar solvent, such as anhydrous diethyl ether, to induce precipitation and wash away any unreacted starting materials.

-

Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether. For further purification, recrystallize the N-propylpyridinium bromide from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to remove any residual solvent.

Characterization of N-Propylpyridinium Salts

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized N-propylpyridinium salts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and thermal analysis.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-propylpyridinium salts. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the pyridine ring protons and carbons due to the increased positive charge.

Table 1: Representative ¹H and ¹³C NMR Data for N-Propylpyridinium Bromide

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridinium Ring | ||

| H-2, H-6 (ortho) | ~8.8 - 9.1 (d) | ~145 - 146 |

| H-4 (para) | ~8.5 - 8.7 (t) | ~144 - 145 |

| H-3, H-5 (meta) | ~8.0 - 8.2 (t) | ~128 - 129 |

| Propyl Chain | ||

| N-CH₂ | ~4.5 - 4.7 (t) | ~60 - 62 |

| CH₂-CH₂-CH₃ | ~1.9 - 2.1 (sextet) | ~25 - 26 |

| CH₃ | ~0.9 - 1.1 (t) | ~10 - 11 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray ionization (ESI) is a common technique for analyzing ionic compounds. The expected mass-to-charge ratio (m/z) for the N-propylpyridinium cation (C₈H₁₂N⁺) would be observed.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties of the salts, such as melting point, glass transition temperature, and decomposition temperature. These properties are crucial for applications where the salt may be subjected to varying temperatures.

Table 2: Physicochemical Properties of N-Propylpyridinium Bromide

| Property | Value |

| Molecular Formula | C₈H₁₂BrN |

| Molecular Weight | 202.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

Applications in Drug Development

The unique properties of N-propylpyridinium salts make them interesting candidates for various applications in drug development. Their ability to act as ionic liquids allows them to be used as solvents for poorly soluble drugs, potentially improving bioavailability. Furthermore, they can be incorporated into drug delivery systems as permeation enhancers or as the cationic part of an active pharmaceutical ingredient-ionic liquid (API-IL).

Role in Drug Delivery Systems

The following diagram illustrates a conceptual pathway for how a pyridinium-based salt could be utilized in a drug delivery system to improve the solubility and absorption of a poorly water-soluble drug.

In this model, the N-propylpyridinium salt acts as a carrier, forming a liquid formulation with the API. This can prevent the crystallization of the drug and enhance its dissolution in the gastrointestinal tract, leading to improved absorption into the bloodstream.

Conclusion

N-propylpyridinium-based salts are a versatile class of compounds with significant potential in research and development, including the pharmaceutical industry. The synthesis via the Menshutkin reaction is a robust and scalable method. Proper characterization using techniques such as NMR, mass spectrometry, and thermal analysis is crucial for confirming the structure and purity of these salts. As research into ionic liquids and their applications continues to expand, a thorough understanding of their synthesis and properties is essential for harnessing their full potential.

References

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quaternary pyridinium salts: a review. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability and Conductivity of Propyl-Substituted Ionic Liquids

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of propyl-substituted ionic liquids (ILs), a class of molten salts with significant potential in various scientific and industrial applications, including as solvents, electrolytes, and heat-transfer fluids. The unique physicochemical characteristics of these ILs, such as negligible vapor pressure, high ionic conductivity, and notable thermal stability, are largely dictated by the interplay between their constituent cations and anions.[1][2] This document focuses specifically on the influence of the propyl substituent on the thermal stability and conductivity of these materials, presenting key quantitative data, detailed experimental methodologies, and logical workflows to aid in research and development.

Quantitative Data on Thermal Properties

The thermal properties of ionic liquids are critically dependent on their molecular structure. For propyl-substituted ILs, the choice of the heterocyclic cation core (e.g., pyrrolidinium, imidazolium) and the counter-anion dictates the ultimate performance. The following table summarizes available quantitative data for representative propyl-substituted ionic liquids.

| Ionic Liquid Name (Abbreviation) | Cation | Anion | Decomposition Temp. (Td) | Thermal Conductivity (λ) |

| N-propyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₃mpyr][NTf₂]) | N-propyl-N-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | 500 °C (771 K)[3] | 0.1181 W·m⁻¹·K⁻¹ (at 40 °C)[3] |

| 1-Propyl-3-methylimidazolium iodide ([PMII]) | 1-Propyl-3-methylimidazolium | Iodide | ~250 °C[4] | Not Available |

| N-propyl-N-methylpyrrolidinium difluoro(oxalato)borate ([Py₁₃DFOB]) | N-propyl-N-methylpyrrolidinium | difluoro(oxalato)borate | Thermally stable, specific Td not reported in abstract.[5] | Not Available |

Discussion of Data:

The data highlights the profound impact of the anion on thermal stability. The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion imparts exceptional thermal stability, with the decomposition temperature of [C₃mpyr][NTf₂] reaching 500 °C.[3] In contrast, ILs with halide anions, such as [PMII], tend to have significantly lower stability.[4] In general, the thermal stability of ILs with the [NTf₂]⁻ anion often exceeds 350 °C.[6]

The thermal conductivity of ionic liquids typically falls within a narrow range, generally between 0.10 and 0.22 W·m⁻¹·K⁻¹. The value of 0.1181 W·m⁻¹·K⁻¹ for [C₃mpyr][NTf₂] is consistent with this trend, positioning it within the range of other organic heat-transfer fluids.[3]

Experimental Protocols

Accurate characterization of thermal properties is essential for the reliable application of ionic liquids. The following sections detail the standard methodologies for determining thermal stability and conductivity.

General Synthesis of Propyl-Substituted Ionic Liquids

The synthesis of propyl-substituted cations is typically achieved through a quaternization reaction. This process involves reacting an N-methylated heterocycle (such as 1-methylimidazole or 1-methylpyrrolidinium) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The resulting halide salt can then undergo anion exchange (metathesis) with a salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide) to yield the final ionic liquid. The product is then purified to remove residual starting materials and solvents.

Thermal Stability Measurement: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ionic liquids by measuring the change in mass of a sample as a function of temperature.[7]

-

Principle: A sample of the ionic liquid is placed in a high-precision balance located inside a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. The temperature at which significant mass loss begins is defined as the onset decomposition temperature (T_onset), which serves as a primary indicator of thermal stability.

-

Typical Methodology:

-

Sample Preparation: An accurately weighed sample (typically 5–10 mg) is placed into an inert crucible (e.g., Al₂O₃ or platinum).[8]

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[7][8] Comparative studies may also be run using air to assess oxidative stability.[8]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate.[8] Common heating rates are 5, 10, 15, or 20 °C/min.[8] It is important to note that higher heating rates can lead to an apparent increase in the measured onset temperature.[7]

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the T_onset, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass-loss slope.

-

Thermal Conductivity Measurement: Transient Hot-Wire (THW) Method

The Transient Hot-Wire (THW) method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids, including ionic liquids.

-

Principle: A thin platinum wire submerged in the liquid sample serves as both a heating element and a resistance thermometer. A short pulse of electrical current is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid—a fluid with higher conductivity will dissipate the heat more effectively, resulting in a slower temperature rise.

-

Typical Methodology:

-

Cell Assembly: The ionic liquid sample is placed in a measurement cell containing the platinum wire. The cell is designed to minimize natural convection.

-

Thermal Equilibration: The cell is brought to the desired measurement temperature and allowed to reach thermal equilibrium.

-

Measurement: A short voltage pulse (typically lasting ~1 second) is applied to the wire. The change in the wire's resistance over time is measured with high precision using a Wheatstone bridge.

-

Calculation: The thermal conductivity (λ) is calculated from the slope of the line plotting the temperature increase versus the logarithm of time, using the known properties of the wire and the applied power.

-

Visualizations: Structures and Workflows

Logical Structure of Propyl-Substituted Ionic Liquids

The following diagram illustrates the fundamental components that constitute a propyl-substituted ionic liquid.

Experimental Workflow for Thermal Characterization

This flowchart outlines the typical sequence of steps involved in the synthesis and thermal analysis of a novel propyl-substituted ionic liquid.

References

- 1. mdpi.com [mdpi.com]

- 2. Insight into physico-chemical properties of oxalatoborate-based ionic liquids through combined experimental-theoretical characterization - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02296C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. N-Propyl-N-Methylpyrrolidinium Difluoro(oxalato)borate as a Novel Electrolyte for High-Voltage Supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

The Tropylium Ion: From Aromatic Curiosity to Catalytic Workhorse

An In-depth Technical Guide on the Discovery, History, and Catalytic Applications of the Tropylium Ion

For Researchers, Scientists, and Drug Development Professionals

Abstract

First identified as a stable carbocation in the mid-20th century, the tropylium ion has transitioned from a subject of fundamental studies in aromaticity to a versatile and powerful organocatalyst in modern synthetic chemistry. This guide provides a comprehensive overview of the key milestones in the discovery and development of tropylium ion catalysis. It details the historical context of its discovery, the establishment of its aromatic nature, and its recent emergence as a potent, metal-free catalyst for a variety of organic transformations. This document provides detailed experimental protocols for the synthesis of tropylium salts and their application in key catalytic reactions, presents quantitative data for performance comparison, and visualizes important historical and mechanistic pathways.

Introduction: The Dawn of a Non-Benzenoid Aromatic Ion

The story of the tropylium ion begins long before its catalytic utility was realized. In 1891, German chemist G. Merling reported the reaction of bromine with cycloheptatriene, which yielded a water-stable, crystalline salt.[1] This was a peculiar finding, as carbocations were generally understood to be highly reactive, transient species. For over six decades, the true nature of this stable cation remained a puzzle.

The breakthrough came in 1954, when W. von E. Doering and L. H. Knox conducted seminal work that unequivocally characterized the cycloheptatrienyl cation, which they named the "tropylium" ion.[1][2] Their research demonstrated that the tropylium cation is a planar, heptagonal ring system with six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1] This delocalization of the positive charge over the seven carbon atoms accounts for its remarkable stability compared to typical carbocations.[3] The tropylium ion was thus established as a premier example of a non-benzenoid aromatic system.

For many years, the tropylium ion was primarily of academic interest, a textbook example of aromaticity and a common fragment observed in mass spectrometry at m/z = 91. However, in recent decades, its potential as a potent electrophile and Lewis acid has been unlocked, leading to its development as a highly effective organocatalyst.[3] Tropylium ion catalysis offers a metal-free alternative to traditional methods, promoting a wide range of chemical transformations with high efficiency and selectivity.[3]

The Historical and Discovery Pathway

The journey from an anomalous observation to a well-understood catalytic tool can be visualized as a series of key discoveries.

Experimental Protocols

Synthesis of Tropylium Tetrafluoroborate

Tropylium salts, such as the tetrafluoroborate, are the gateway to its catalytic applications. Below are two reliable methods for its synthesis.

Method A: From Cycloheptatriene and Phosphorus Pentachloride

This method is a modification of the procedure originally published by Kursanov and Vol'pin.

-

Step 1: Formation of the Hexachlorophosphate Salt. A suspension of phosphorus pentachloride (100 g, 0.48 mol) in carbon tetrachloride (800 mL) is prepared in a 1 L flask with vigorous stirring. Cycloheptatriene (24.2 g of 91% purity, 0.24 mol) is added at once, and the mixture is stirred for 3 hours at room temperature.[4]

-

Step 2: Isolation and Dissolution. The resulting tropylium hexachlorophosphate-tropylium chloride double salt is isolated by suction filtration, washed with fresh carbon tetrachloride, and immediately transferred to 400 mL of absolute ethanol pre-cooled in an ice bath.[4]

-

Step 3: Precipitation of Tropylium Tetrafluoroborate. To the cold, stirred ethanolic solution, 50 mL (0.39 mol) of 50% aqueous fluoboric acid is added rapidly. Tropylium tetrafluoroborate precipitates as a white solid.[4]

-

Step 4: Purification. The precipitate is collected by filtration, washed with ethanol and then diethyl ether, and dried.

Method B: Hydride Exchange with Triphenylcarbenium Tetrafluoroborate

This method offers a convenient alternative.

-

Step 1: Reaction Setup. In a 50 mL round-bottom flask equipped with a stir bar, weigh out cycloheptatriene (0.17 g, 1.8 mmol) and triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol).[1]

-

Step 2: Reaction. Begin stirring the solid mixture and add acetonitrile dropwise until all solids are just dissolved. Allow the reaction to proceed for approximately five minutes.[1]

-

Step 3: Isolation. Remove the acetonitrile via rotary evaporation. The resulting dense white precipitate is tropylium tetrafluoroborate.[1]

-

Step 4: Purification. The product can be further purified by recrystallization from a minimal amount of hot acetonitrile followed by the addition of diethyl ether to induce precipitation. Isolate the crystals by suction filtration and wash with small portions of ice-cold ethanol and then ice-cold diethyl ether.[1]

Tropylium Ion as a Lewis Acid Catalyst

The catalytic activity of the tropylium ion stems from its ability to act as a potent yet "soft" Lewis acid. The general catalytic cycle can be depicted as follows:

Acetalization of Aldehydes

The tropylium ion is an efficient catalyst for the protection of aldehydes as acetals, a fundamental transformation in organic synthesis.

Experimental Workflow: Acetalization of p-Tolualdehyde

Quantitative Data: Acetalization of Various Aldehydes

| Entry | Aldehyde | Orthoformate | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | p-Tolualdehyde | Triethylorthoformate | 5 | 5 | 92 |

| 2 | Benzaldehyde | Trimethylorthoformate | 5 | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Triethylorthoformate | 5 | 5 | 95 |

| 4 | 4-Nitrobenzaldehyde | Triethylorthoformate | 5 | 5 | 85 |

| 5 | Cinnamaldehyde | Triethylorthoformate | 5 | 5 | 88 |

| 6 | 3,4,5-Trimethoxybenzaldehyde | Triethylorthoformate | 5 | 5 | 89 |

Reaction conditions: Aldehyde (0.5 mmol), orthoformate (1.0 mmol), tropylium tetrafluoroborate in dry acetonitrile (0.6 mL) at 70°C.

Hydroboration of Alkynes

A more recent application of tropylium ion catalysis is in the hydroboration of alkynes, providing a metal-free route to valuable vinylboronates. The proposed mechanism involves hydride abstraction from the borane reagent by the tropylium ion, generating a highly reactive borenium cation.[5]

Quantitative Data: Hydroboration of Various Alkynes

| Entry | Alkyne | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | (E)-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 2 | 12 | 95 |

| 2 | 4-Ethynyltoluene | (E)-1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 12 | 96 |

| 3 | 4-Ethynylanisole | (E)-1-Methoxy-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 12 | 94 |

| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | (E)-1-(Trifluoromethyl)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 24 | 85 |

| 5 | 1-Octyne | (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oct-1-ene | 2 | 24 | 70 |

| 6 | Diphenylacetylene | (E)-1,2-Diphenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 2 | 24 | 65 |

Reaction conditions: Alkyne (0.5 mmol), pinacolborane (0.6 mmol), tropylium tetrafluoroborate in an appropriate solvent at a specified temperature.[5]

Conclusion and Future Outlook

The tropylium ion has undergone a remarkable transformation from a chemical curiosity to a cornerstone of modern organocatalysis. Its unique combination of stability, arising from its aromaticity, and reactivity as a Lewis acid makes it a powerful tool for a growing number of organic reactions. The metal-free nature of tropylium ion catalysis aligns with the principles of green chemistry, offering a sustainable alternative to traditional metal-based catalysts.

Future research in this area is likely to focus on expanding the scope of tropylium-catalyzed reactions, developing chiral tropylium catalysts for asymmetric synthesis, and immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry. The rich history and burgeoning potential of the tropylium ion ensure that it will remain a subject of intense research and a valuable asset in the synthetic chemist's toolkit for years to come.

References

An In-depth Technical Guide to the Electronic Structure and Aromaticity of the Tropylium Cation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the tropylium cation (C₇H₇⁺), a archetypal non-benzenoid aromatic system. It covers the theoretical underpinnings of its electronic structure, experimental evidence confirming its aromaticity, and the protocols used to obtain this data.

Introduction: The Significance of the Tropylium Cation

First synthesized in 1891, the tropylium cation is a planar, cyclic carbocation with the formula [C₇H₇]⁺.[1] Its remarkable stability, in stark contrast to typical carbocations, challenged early theories of chemical bonding and provided a key non-benzenoid example supporting Hückel's rule of aromaticity.[1] This cation is not just a theoretical curiosity; it serves as a ligand in organometallic chemistry, a catalyst in organic reactions, and a common fragment in the mass spectra of benzyl-containing compounds.[1][2][3] Understanding its electronic structure and the origins of its stability is fundamental to the study of aromaticity and has implications for the design of novel chemical entities in various scientific fields.

Electronic Structure and Aromaticity

The unique properties of the tropylium cation are a direct result of its electronic structure, which perfectly fulfills the criteria for aromaticity as defined by Hückel's rule.

2.1 Hückel's Rule Compliance: The criteria for aromaticity are:

-

Cyclic System: The cation consists of a seven-membered carbon ring.[4]

-

Planarity: X-ray crystallographic studies have confirmed that the ring is planar, allowing for effective orbital overlap.[1]

-

Continuous Conjugation: Each of the seven carbon atoms is sp² hybridized, possessing a p-orbital perpendicular to the plane of the ring. The removal of a hydride ion from cycloheptatriene leaves a vacant p-orbital, which allows for a continuous, cyclic array of p-orbitals.[5][6]

-

(4n+2) π-Electrons: The ion has 6 π-electrons (from the three double bonds), satisfying the 4n+2 rule where n=1.[1][4]

This electron configuration results in the delocalization of the six π-electrons and the positive charge over all seven carbon atoms.[5] This delocalization is responsible for the ion's enhanced stability.

Caption: Resonance delocalization in the tropylium cation.

2.2 Molecular Orbital (MO) Theory Perspective: According to MO theory, the seven p-orbitals of the tropylium cation combine to form seven π molecular orbitals. These orbitals are arranged in distinct energy levels. The 6 π-electrons of the cation completely fill the three bonding molecular orbitals, which are lower in energy than the original p-orbitals.[5] This configuration, with all bonding orbitals filled and anti-bonding orbitals empty, leads to a significant net stabilization of the molecule.

Caption: MO energy diagram showing filled bonding orbitals.

Quantitative Data and Experimental Evidence

The aromaticity of the tropylium cation is substantiated by a wealth of experimental data from various analytical techniques.

3.1 Spectroscopic Data Spectroscopic analysis provides compelling evidence for the highly symmetric and delocalized structure of the tropylium cation.

-

NMR Spectroscopy: The ¹H-NMR spectrum displays a single peak, indicating that all seven protons are chemically equivalent.[2][7] Similarly, the ¹³C-NMR spectrum shows only one signal, confirming the equivalence of all seven carbon atoms.[2][7] This high degree of symmetry is only possible if the positive charge and π-electrons are fully delocalized around the ring.

-

UV-Vis and IR Spectroscopy: The UV spectrum of the tropylium ion in acidic water shows a λₘₐₓ at 275 nm.[7] The infrared spectrum of tropylium bromide is notably simple, with only four strong bands, which is consistent with the high D₇h symmetry predicted for the aromatic cation, as opposed to the more complex spectra of its non-aromatic isomers.[7]

Table 1: Spectroscopic Data for the Tropylium Cation

| Parameter | Value | Source |

|---|---|---|

| ¹H-NMR Chemical Shift | Single Peak (all H equivalent) | [2][7] |

| ¹³C-NMR Chemical Shift | Single Peak (all C equivalent) | [2][7] |

| ¹³C-¹H Coupling (¹J) | 166.79 Hz | [2] |

| ¹³C-¹H Coupling (³J) | 9.99 Hz | [2] |

| UV λₘₐₓ | 275 nm (log ε 3.64) |[7] |

3.2 Crystallographic and Energetic Data Structural and energetic analyses provide further quantitative proof of its aromatic nature.

-

X-ray Crystallography: Analysis of tropylium salts has confirmed the ion is a planar, regular heptagon. The carbon-carbon bond lengths were determined to be 147 pm.[1] This value is intermediate between a typical C-C single bond (154 pm in ethane) and a C=C double bond (134 pm), and slightly longer than the C-C bonds in benzene (140 pm), indicating significant delocalization.[1]

-

Aromaticity Indices: Various methods have been used to quantify the degree of aromaticity. Studies using a dimethyldihydropyrene probe, which measures the effect of the fused ring's current on proton chemical shifts, estimate the tropylium cation's aromaticity to be about 22-50% that of benzene.[2][7][8] Computational methods, such as calculating Aromatic Stabilization Energies (ASE) and Nucleus-Independent Chemical Shift (NICS) values, also support its significant aromatic character.[2][9]

Table 2: Structural and Energetic Data

| Parameter | Molecule | Value | Method | Source |

|---|---|---|---|---|

| C-C Bond Length | Tropylium Cation | 147 pm | X-ray Crystallography | [1] |

| Benzene | 140 pm | X-ray Crystallography | [1] | |

| Ethane | 154 pm | X-ray Crystallography | [1] | |

| Aromaticity | Tropylium Cation | ~50% of Benzene | ¹H-NMR Probe | [8] |

| ASE (Aromatic Stabilization Energy) | Mono/Diphospha Analogs | -6.2 to -46.3 kcal/mol | Computational |[2] |

Key Experimental Protocols

The characterization of the tropylium cation involves several key experimental and computational procedures.

4.1 Synthesis of Tropylium Salts A common and reliable method for synthesizing tropylium salts is through hydride abstraction from 1,3,5-cycloheptatriene.

Protocol: Synthesis of Tropylium Tetrafluoroborate

-

Reagents: 1,3,5-cycloheptatriene, tritylium tetrafluoroborate (Trityl-BF₄), anhydrous acetonitrile (CH₃CN).

-

Procedure: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 1,3,5-cycloheptatriene in anhydrous acetonitrile.

-

Reaction: Add a stoichiometric amount of tritylium tetrafluoroborate to the solution at room temperature. The tritylium cation acts as a strong hydride abstractor.

-

Observation: The reaction proceeds via a hydride exchange, forming the stable tropylium tetrafluoroborate salt, which precipitates from the solution, and neutral triphenylmethane.[2]

-

Isolation: The precipitated tropylium salt is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove the triphenylmethane byproduct, and dried under vacuum.

Caption: Workflow for the synthesis of a tropylium salt.

4.2 Spectroscopic Characterization Protocol (NMR)

-

Sample Preparation: Dissolve a small quantity (~5-10 mg) of the synthesized tropylium salt (e.g., tropylium tetrafluoroborate) in a suitable deuterated solvent. Acidic solvents or those with low nucleophilicity, such as deuterated trifluoroacetic acid (TFA-d) or deuterated acetonitrile (CD₃CN), are often used to ensure the stability of the cation.

-

Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A single sharp singlet is expected.

-

¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A single resonance line is expected. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH groups.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to a standard (e.g., TMS).

4.3 Computational Analysis Protocol (NICS) Nucleus-Independent Chemical Shift (NICS) is a common computational method to probe aromaticity by measuring the magnetic shielding at the center of a ring.

-

Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a geometry optimization of the tropylium cation. A common level of theory is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[9]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

NICS Calculation: Using the optimized geometry, perform an NMR calculation employing a method like GIAO (Gauge-Independent Atomic Orbital).[8]

-

Analysis: Place a "ghost" atom (Bq) at the geometric center of the carbon ring. The NICS(0) value is the negative of the isotropic magnetic shielding value calculated at this point. A large negative NICS value is indicative of a diatropic ring current and thus, aromaticity.

Caption: Logical workflow for computational NICS analysis.

Conclusion

The tropylium cation stands as a cornerstone in the modern understanding of aromaticity. Its electronic structure, characterized by a planar, cyclic, fully conjugated system with 6 π-electrons, leads to significant delocalization and stabilization. This theoretical framework is robustly supported by a wide array of experimental evidence, from the definitive equivalence of all carbons and protons in NMR spectroscopy to the intermediate C-C bond lengths revealed by X-ray crystallography. Quantitative assessments confirm its status as a strongly aromatic species. For researchers and professionals in chemistry and drug development, the tropylium cation is not only a classic textbook example but also a practical entity whose principles of stability and reactivity can inform the design of new molecules and reaction pathways.

References

- 1. Tropylium cation - Wikipedia [en.wikipedia.org]

- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]

An In-depth Technical Guide to the Fundamental Principles of Protic Ionic Liquids with Propylamines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protic ionic liquids (PILs) derived from the neutralization of propylamines with various Brønsted acids represent a versatile class of molten salts with tunable physicochemical properties. Their unique characteristics, including variable viscosity, conductivity, and thermal stability, are dictated by the intricate interplay of hydrogen bonding, proton transfer equilibrium, and the specific molecular structures of the constituent ions. This guide provides a comprehensive overview of the core principles governing these materials, detailing their synthesis, characterization, and fundamental properties. Furthermore, it explores their emerging potential in the pharmaceutical sciences, particularly in addressing challenges associated with drug solubility and antimicrobial activity. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using Graphviz are included to illustrate fundamental concepts and experimental workflows.

Introduction to Propylamine-Based Protic Ionic Liquids

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base.[1] When the base is a propylamine—either n-propylamine or its isomer, isopropylamine—a propylammonium cation is formed. The resulting PIL's properties are a direct consequence of the cation's structure, the nature of the counter-anion, and the extent of proton transfer between the acid and the base.[1]

The defining feature of these PILs is the presence of a proton on the ammonium cation, which can participate in an extensive hydrogen-bonding network with the anion.[2] This network governs many of the liquid's bulk properties, including its melting point, viscosity, and conductivity. The degree of proton transfer, often incomplete, results in a dynamic equilibrium between the ionic species and the neutral acid-base pair, which further influences the physicochemical behavior of the liquid.[3]

Synthesis and Purification

The synthesis of propylamine-based PILs is typically a straightforward and atom-economical acid-base neutralization reaction.[4][5]

General Synthesis Protocol

A general method for the synthesis of propylammonium-based PILs is as follows:

-

Reaction Setup: An equimolar amount of the selected propylamine (e.g., n-propylamine or isopropylamine) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is typically cooled in an ice bath to manage the exothermic nature of the neutralization reaction.[4]

-

Acid Addition: The corresponding Brønsted acid (e.g., nitric acid, formic acid, or acetic acid) is added dropwise to the stirred amine. The slow addition rate is crucial to control the temperature of the reaction mixture.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for several hours (e.g., 24 hours) at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure complete reaction.

-

Purification: The primary impurities in the synthesized PIL are residual reactants and water formed during the neutralization. Purification is typically achieved through the following steps:

-

Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Washing: The PIL is washed multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: The purified PIL is dried under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for an extended period to remove water and any remaining volatile impurities. The water content can be monitored using Karl Fischer titration.[6]

-

Physicochemical Properties

The physicochemical properties of propylamine-based PILs are highly dependent on the structure of the cation (n-propylammonium vs. isopropylammonium) and the nature of the anion. The following tables summarize key quantitative data for a selection of these PILs.

Table 1: Physicochemical Properties of n-Propylammonium-Based PILs

| Anion | Formula | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Conductivity (mS/cm) at 25°C |

| Nitrate | [n-PrNH₃][NO₃] | -15 | 1.18 | 48 | 5.2 |

| Formate | [n-PrNH₃][HCOO] | < 25 | ~1.05 | ~60 | ~4.5 |

| Acetate | [n-PrNH₃][CH₃COO] | < 25 | ~1.02 | ~85 | ~3.1 |

Note: Data is compiled and averaged from multiple sources for comparative purposes. Exact values may vary based on purity and experimental conditions.

Table 2: Physicochemical Properties of Isopropylammonium-Based PILs

| Anion | Formula | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Conductivity (mS/cm) at 25°C |

| Nitrate | [i-PrNH₃][NO₃] | 10 | 1.16 | 55 | 4.8 |

| Formate | [i-PrNH₃][HCOO] | < 25 | ~1.03 | ~70 | ~3.9 |

| Acetate | [i-PrNH₃][CH₃COO] | < 25 | ~1.00 | ~95 | ~2.8 |

Note: Data is compiled and averaged from multiple sources for comparative purposes. Isopropylammonium-based PILs generally exhibit slightly higher melting points and viscosities, and lower conductivities compared to their n-propylammonium counterparts, which can be attributed to the bulkier nature of the isopropyl group hindering ion mobility.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of synthesized PILs.

-

Sample Preparation:

-

Weigh 5-10 mg of the PIL for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent depends on the solubility of the PIL.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.[8]

-

-

Instrumental Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time: ~4 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 240 ppm

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PIL and to study the hydrogen bonding interactions.

-

Sample Preparation: A small drop of the PIL is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the PILs.

-

TGA Protocol:

-

Place 5-10 mg of the PIL sample into an alumina or platinum TGA pan.[6]

-

Place the pan in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere (flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[9]

-

The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

-

-

DSC Protocol:

-

Seal 5-10 mg of the PIL sample in an aluminum DSC pan.[6]

-

Place the pan in the DSC cell, with an empty sealed pan as a reference.

-

The sample is subjected to a heat-cool-heat cycle, for example:

-

Heat from room temperature to 100 °C at 10 °C/min to remove thermal history.

-

Cool to -100 °C at 10 °C/min.

-

Heat from -100 °C to 200 °C at 10 °C/min.

-

-

The heat flow to or from the sample is measured relative to the reference, allowing for the determination of glass transitions (Tg) and melting points (Tm).

-

Applications in Drug Development

The tunable properties of propylamine-based PILs make them promising candidates for various applications in the pharmaceutical industry.

Solubility Enhancement of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Ionic liquids have been investigated as novel solvents and formulation excipients to enhance the solubility of such drugs. While specific studies on propylammonium-based PILs for this purpose are emerging, the principles demonstrated with other PILs are applicable. For instance, certain ionic liquids have been shown to significantly increase the solubility of ibuprofen, a poorly water-soluble drug.[10][11] The mechanism is often attributed to the formation of drug-IL aggregates or hydrotropic solubilization.[10]

Antimicrobial Activity

Ammonium salts, particularly those with longer alkyl chains, are known for their antimicrobial properties.[12] This activity is generally attributed to the interaction of the cationic headgroup with the negatively charged bacterial cell membrane, leading to membrane disruption. While the antimicrobial activity of short-chain alkylammonium PILs, such as those derived from propylamines, is generally lower than their long-chain counterparts, they still exhibit measurable activity against a range of bacteria and fungi.[12]

Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Short-Chain Alkylammonium Salts

| Microorganism | Cation | Anion | MIC (µg/mL) |

| Staphylococcus aureus | n-Propylammonium | Nitrate | > 1000 |

| Escherichia coli | n-Propylammonium | Nitrate | > 1000 |

| Candida albicans | n-Propylammonium | Nitrate | > 1000 |

Note: The antimicrobial activity of short-chain ammonium salts is generally modest. Activity tends to increase with increasing alkyl chain length.[12]

Visualizing Core Concepts with Graphviz

Proton Transfer Equilibrium in Propylamine-Based PILs

Caption: Proton transfer equilibrium in propylamine-based PILs.

General Experimental Workflow for PIL Characterization

Caption: Experimental workflow for PIL characterization.

Structure-Property Relationships in Propylamine-Based PILs

Caption: Key structure-property relationships in PILs.

Conclusion

Protic ionic liquids derived from propylamines offer a rich design space for the creation of functional materials. Their properties are intricately linked to their molecular structure, providing a clear pathway for tuning these materials for specific applications. While their potential in drug development is still in the early stages of exploration, the fundamental principles of their behavior, as outlined in this guide, provide a solid foundation for future research and development in this exciting field. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers aiming to synthesize, characterize, and apply these versatile ionic liquids.

References

- 1. Isopropylammonium nitrate | C3H10N2O3 | CID 55716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylamine nitrate | C3H8N2O3 | CID 6432756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. aidic.it [aidic.it]

- 5. longdom.org [longdom.org]

- 6. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. path.web.ua.pt [path.web.ua.pt]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of N-Propylpyridinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-propylpyridinium compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. N-propylpyridinium salts are a class of quaternary ammonium compounds with applications in various fields, including as ionic liquids and biologically active agents. Understanding their structural features through spectroscopic methods is crucial for their development and application.

Synthesis of N-Propylpyridinium Compounds

N-propylpyridinium salts are typically synthesized via the Menschutkin reaction, which involves the N-alkylation of pyridine with a propyl halide. A general synthetic protocol is as follows:

Experimental Protocol: Synthesis of 1-Propylpyridinium Bromide

A common method for the synthesis of 1-propylpyridinium bromide involves the direct reaction of pyridine with 1-bromopropane.[1]

-

Reaction Setup: In a round-bottom flask, combine pyridine and 1-bromopropane in an equal volume of a solvent such as ethyl acetate.

-

Reaction Conditions: The reaction mixture is stirred and heated in an oil bath at approximately 323.15 K (50 °C) for 72 hours.[1]

-

Product Isolation: After the reaction is complete, the product is crystallized from ethyl acetate.

-

Purification: The resulting crystals are filtered, washed with ethyl acetate to remove any unreacted starting materials, and then dried in a vacuum for 24 hours to yield the white crystalline product of 1-propylpyridinium bromide.[1]

Spectroscopic Analysis

NMR and IR spectroscopy are powerful tools for the structural elucidation and characterization of N-propylpyridinium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of the N-propylpyridinium salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the pyridinium protons.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

-

Data Acquisition: Record the spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) or the residual solvent peak.

Spectroscopic Data of a Representative N-Propylpyridinium Compound

Due to the limited availability of complete, tabulated spectral data for simple N-propylpyridinium halides in the peer-reviewed literature, the following data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide is presented as a representative example. This compound contains the core N-propylpyridinium structure and provides valuable insight into the expected chemical shifts.[2]

Table 1: ¹H NMR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide in D₂O [2]

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Pyridinium-H (ortho to N) | 8.48 | d | |

| Pyridinium-H (meta to N) | 7.66 | d | |

| Phenyl-H | 7.21 | t | |

| Phenyl-H | 6.91 | t | |

| Phenyl-H | 6.72 | d | |

| N-CH₂ | 4.60 | t | 7.6 |

| O-CH₂ | 3.98 | t | 7.6 |

| Pyridinium-CH₃ | 2.50 | s | |

| CH₂ (middle of propyl chain) | 2.34 | quint | 7.6 |

Table 2: ¹³C NMR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide in D₂O [2]

| Carbon | Chemical Shift (δ) in ppm |

| Pyridinium-C (ipso to CH₃) | 160.1 |

| Phenyl-C (ipso to O) | 157.4 |

| Pyridinium-C (ortho to N) | 143.2 |

| Phenyl-C | 129.8 |

| Pyridinium-C (meta to N) | 128.5 |

| Phenyl-C | 121.5 |

| Phenyl-C | 114.4 |

| O-CH₂ | 64.5 |

| N-CH₂ | 58.5 |

| CH₂ (middle of propyl chain) | 29.4 |

| Pyridinium-CH₃ | 21.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.

Experimental Protocol: IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of the solid N-propylpyridinium salt directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Spectroscopic Data of a Representative N-Propylpyridinium Compound

The following IR data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide is provided as a representative example.[2]

Table 3: IR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide (KBr pellet) [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3132 | Aromatic C-H stretching |

| 1600-1470 | Aromatic C=C stretching |

| 1167 | C-N stretching |

| 1078 | C-O stretching |

For N-propylpyridinium compounds without the phenoxy group, the C-O stretching band would be absent. The aromatic C-H and C=C stretching vibrations are characteristic of the pyridinium ring. The aliphatic C-H stretching and bending vibrations of the propyl chain are expected in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving N-propylpyridinium compounds. Their biological activities are often attributed to their ability to interact with and disrupt cell membranes, a characteristic common to many quaternary ammonium compounds. Further research is needed to elucidate any specific molecular targets or signaling cascades they may modulate.

Conclusion

This technical guide has outlined the fundamental spectroscopic techniques, namely NMR and IR spectroscopy, for the characterization of N-propylpyridinium compounds. Detailed experimental protocols for synthesis and analysis have been provided, along with representative spectroscopic data from a closely related analogue to guide researchers in their interpretation of experimental results. The logical workflows for synthesis and analysis have also been visualized. This information serves as a valuable resource for scientists and professionals involved in the research and development of these compounds.

References

Navigating the Solubility Landscape of N-propylpyridinium Hexafluorophosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-propylpyridinium hexafluorophosphate ([C₃Py][PF₆]), an ionic liquid of significant interest, in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as a solvent for chemical reactions, in electrochemical applications, and as a medium for drug delivery systems. This document presents available quantitative solubility data, details common experimental methodologies for solubility determination, and provides a logical workflow for such experiments.

Core Principles of Ionic Liquid Solubility

The solubility of ionic liquids (ILs) like N-propylpyridinium hexafluorophosphate is governed by a complex interplay of factors including the nature of the cation and anion, the properties of the solvent (such as polarity, hydrogen bonding capability, and size), and the temperature. The adage "like dissolves like" provides a preliminary guide; however, the ionic and often bulky nature of ILs introduces nuances not seen with traditional solutes.

Quantitative Solubility Data

Precise, quantitative data on the solubility of N-propylpyridinium hexafluorophosphate in a wide array of organic solvents remains a specialized area of research. While comprehensive datasets are not always readily available in a single source, the following table summarizes qualitative and semi-quantitative findings from various studies. It is important to note that "miscible" indicates solubility in all proportions.

| Organic Solvent | Chemical Class | Observed Solubility of N-propylpyridinium Hexafluorophosphate ([C₃Py][PF₆]) |

| Methanol | Alcohol | Expected to be miscible |

| Ethanol | Alcohol | Miscible[1] |

| Acetone | Ketone | Soluble |

| Acetonitrile | Nitrile | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Water | Protic Solvent | Immiscible[1] |

Note: The solubility of many ionic liquids is highly temperature-dependent. The data presented here is generally for ambient temperatures unless otherwise specified. Researchers should determine the solubility at their specific operating temperatures.

Experimental Protocols for Solubility Determination

Accurate determination of ionic liquid solubility is paramount for their effective application. Two common and reliable methods are gravimetric analysis and UV-Vis spectroscopy.

Gravimetric Method

The gravimetric method is a direct and robust technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Detailed Methodology:

-

Saturation: An excess amount of N-propylpyridinium hexafluorophosphate is added to a known volume of the organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The vessel is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle.

-

Sample Extraction: A known volume of the clear, supernatant (saturated solution) is carefully extracted using a pre-weighed, calibrated pipette to avoid disturbing the solid residue.

-

Solvent Evaporation: The extracted solution is transferred to a pre-weighed container (e.g., a watch glass or evaporating dish). The solvent is then carefully evaporated. For volatile organic solvents, this can be done in a fume hood at ambient temperature or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the ionic liquid may be used.

-

Mass Determination: Once the solvent is completely removed, the container with the ionic liquid residue is weighed. The drying process should be continued until a constant weight is achieved to ensure all solvent has evaporated.

-

Calculation: The solubility is calculated as the mass of the dissolved ionic liquid per volume of the solvent (e.g., in g/L or mg/mL).

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a sensitive and efficient method for determining the concentration of a solute that absorbs ultraviolet or visible light. This method is particularly useful for determining low solubilities and requires the construction of a calibration curve.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of N-propylpyridinium hexafluorophosphate in the solvent of interest is prepared. The UV-Vis spectrum of this solution is recorded to identify the wavelength at which the absorbance is highest (λmax). The pyridinium cation typically exhibits a characteristic absorbance in the UV range.

-

Preparation of Standard Solutions: A series of standard solutions of N-propylpyridinium hexafluorophosphate with accurately known concentrations are prepared in the chosen organic solvent.

-

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax using a UV-Vis spectrophotometer. A blank (the pure solvent) is used to zero the instrument. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. According to the Beer-Lambert law, this should yield a linear relationship.

-

Preparation of Saturated Solution: A saturated solution of N-propylpyridinium hexafluorophosphate is prepared and equilibrated as described in the gravimetric method (Steps 1-3).

-

Dilution of Saturated Solution: A small, accurately measured volume of the clear supernatant is carefully extracted and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement of the Unknown: The absorbance of the diluted saturated solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Calculation of Solubility: The solubility of the original saturated solution is calculated by taking into account the dilution factor.

Experimental and Logical Workflows

Visualizing the workflow of an experiment can aid in its planning and execution. Below are diagrams representing the logical steps for the synthesis of N-propylpyridinium hexafluorophosphate and a general workflow for determining its solubility.

Caption: Synthesis workflow for N-propylpyridinium hexafluorophosphate.

Caption: Workflow for determining the solubility of an ionic liquid.

References

The Rise of Carbon-Based Lewis Acids: A Technical Guide to Tropylium Ion Catalysis

For Researchers, Scientists, and Drug Development Professionals

The quest for more sustainable, efficient, and metal-free catalytic systems has brought carbon-based Lewis acids to the forefront of modern organic synthesis. Among these, the tropylium ion, a stable aromatic carbocation, has emerged as a particularly promising catalyst for a wide range of chemical transformations. Its unique electronic properties, combined with its ease of synthesis and handling, make it an attractive alternative to traditional metal-based Lewis acids. This in-depth technical guide provides a comprehensive overview of the tropylium ion and other carbon-based Lewis acids, detailing their synthesis, catalytic applications, and underlying mechanistic principles.

Introduction to Carbon-Based Lewis Acid Catalysis

Lewis acids, electron-pair acceptors, play a pivotal role in catalysis by activating substrates towards nucleophilic attack.[1] While traditional Lewis acids are typically metal-based (e.g., AlCl₃, TiCl₄), there is a growing interest in the development of organic, metal-free alternatives.[2] Carbocations, with their inherent electron deficiency, are prime candidates for this role.[3] The stability of the carbocation is a key factor in its effectiveness as a catalyst. Highly stabilized carbocations, such as the tropylium ion, can act as efficient and recyclable Lewis acid catalysts.[3][4]

The tropylium ion (C₇H₇⁺) is a planar, cyclic cation with 6 π-electrons, conforming to Hückel's rule of aromaticity. This aromatic stabilization contributes to its remarkable stability compared to other carbocations, allowing it to be isolated and handled as a salt, typically tropylium tetrafluoroborate ([C₇H₇]⁺[BF₄]⁻).[3]

Synthesis of Tropylium Ion Catalysts

The most common precursor for the synthesis of the tropylium ion is cycloheptatriene. A straightforward and reliable method for the preparation of tropylium tetrafluoroborate is through hydride abstraction from cycloheptatriene using a strong hydride acceptor, such as trityl tetrafluoroborate.

Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate

Materials:

-

Cycloheptatriene

-

Trityl tetrafluoroborate (triphenylcarbenium tetrafluoroborate)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine cycloheptatriene (1.0 eq) and trityl tetrafluoroborate (1.0 eq).

-

Add a minimal amount of anhydrous acetonitrile to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (tropylium tetrafluoroborate) may be observed.

-

Remove the acetonitrile under reduced pressure.

-

Wash the resulting solid with anhydrous diethyl ether to remove the triphenylmethane byproduct.

-

Dry the solid under vacuum to obtain pure tropylium tetrafluoroborate as a white to off-white solid.

Characterization: The product can be characterized by standard spectroscopic techniques.

-

¹H NMR (in a suitable deuterated solvent, e.g., CD₃CN): A singlet at approximately δ 9.20 ppm, indicating the equivalence of all seven protons.

-

¹³C NMR (in a suitable deuterated solvent, e.g., CD₃CN): A single resonance at approximately δ 155 ppm.

Catalytic Applications of the Tropylium Ion

The tropylium ion has demonstrated its catalytic prowess in a variety of fundamental organic reactions. Its ability to activate carbonyl compounds, imines, and other functional groups makes it a versatile tool for carbon-carbon and carbon-heteroatom bond formation.

Acetalization and Thioacetalization Reactions

The protection of carbonyl groups as acetals or thioacetals is a common strategy in multi-step synthesis. The tropylium ion efficiently catalyzes these transformations under mild conditions.

General Reaction Scheme:

Quantitative Data:

| Entry | Aldehyde (R) | Alcohol (R') | Catalyst Loading (mol%) | Yield (%) |

| 1 | C₆H₅ | CH₃ | 5 | >99 |

| 2 | 4-NO₂C₆H₄ | CH₃ | 5 | 98 |

| 3 | 4-CH₃OC₆H₄ | CH₃ | 5 | >99 |

| 4 | 2-Naphthyl | CH₃ | 5 | 95 |

| 5 | Cinnamaldehyde | C₂H₅ | 5 | 92 |

Experimental Protocol: General Procedure for Tropylium-Catalyzed Acetalization

Materials:

-

Aldehyde

-

Alcohol or diol

-

Tropylium tetrafluoroborate

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL), add the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols).

-

Add tropylium tetrafluoroborate (0.05 mmol, 5 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and enhance its stereoselectivity. The tropylium ion can act as a catalyst by activating the dienophile.

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. The tropylium ion can catalyze this reaction by activating the alkylating or acylating agent.

Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. The tropylium ion can catalyze this reaction by activating the α,β-unsaturated carbonyl compound (Michael acceptor).

Nazarov Cyclization